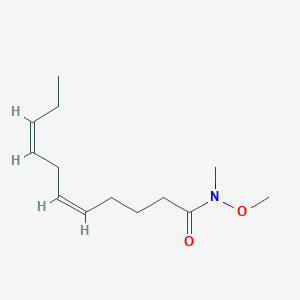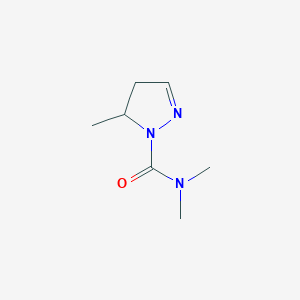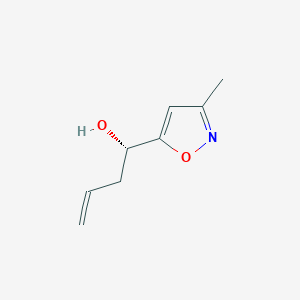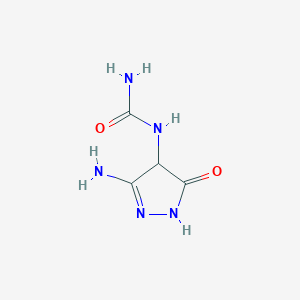![molecular formula C10H18F3NO3S B12865154 (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluorobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine typically involves the reaction of morpholine with a suitable trifluorobutylsulfonylating agent. One common method includes the use of trifluorobutylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluorobutyl group can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the morpholine ring.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced trifluorobutyl derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluorobutylsulfonyl groups on biological systems. It may serve as a model compound for investigating the interactions of sulfonyl-containing molecules with proteins and other biomolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine involves its interaction with specific molecular targets. The trifluorobutylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]thiomorpholine: Contains a sulfur atom in the ring structure.
Uniqueness
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is unique due to the presence of both a morpholine ring and a trifluorobutylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18F3NO3S |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
(3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine |
InChI |
InChI=1S/C10H18F3NO3S/c11-10(12,13)3-1-6-18(15,16)7-2-9-8-17-5-4-14-9/h9,14H,1-8H2/t9-/m1/s1 |
InChI Key |
LHBKCKSYKOLRMD-SECBINFHSA-N |
Isomeric SMILES |
C1COC[C@H](N1)CCS(=O)(=O)CCCC(F)(F)F |
Canonical SMILES |
C1COCC(N1)CCS(=O)(=O)CCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)



![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)


![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)


